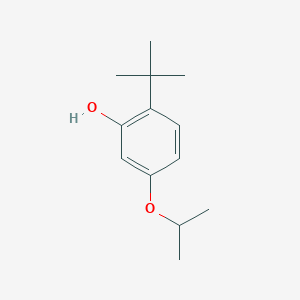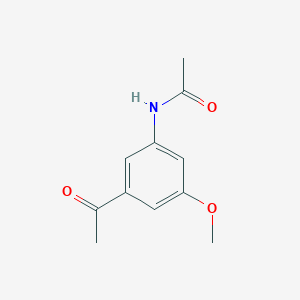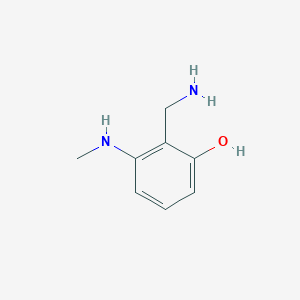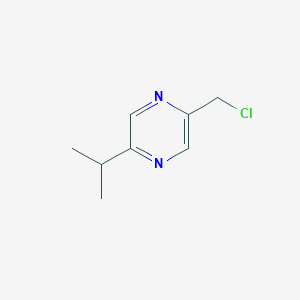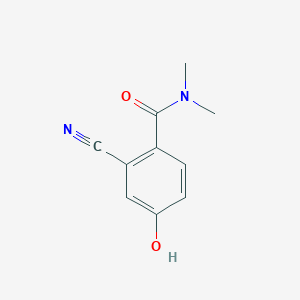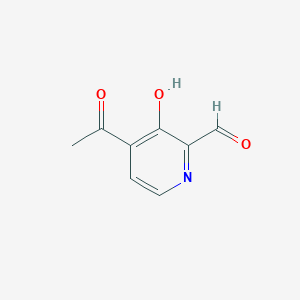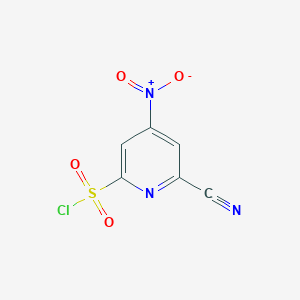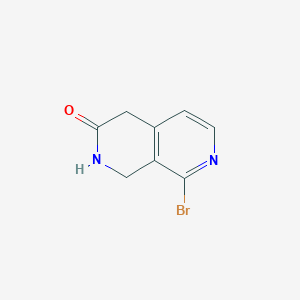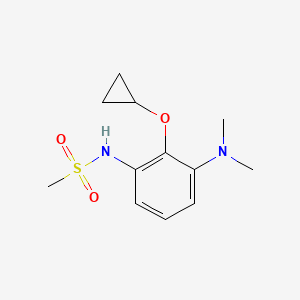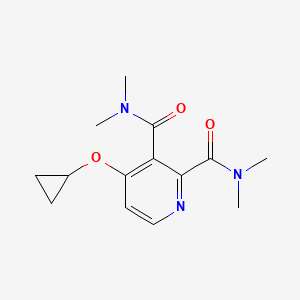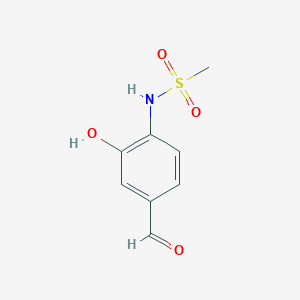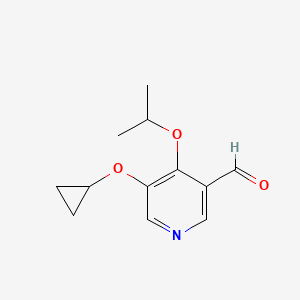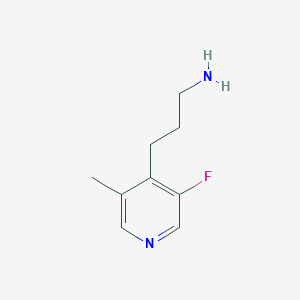![molecular formula C14H18O4 B14843683 Ethyl [3-(4-methoxyphenyl)oxetan-3-YL]acetate](/img/structure/B14843683.png)
Ethyl [3-(4-methoxyphenyl)oxetan-3-YL]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl [3-(4-methoxyphenyl)oxetan-3-YL]acetate is a chemical compound that belongs to the class of oxetanes, which are four-membered cyclic ethers This compound is characterized by the presence of an oxetane ring substituted with a 4-methoxyphenyl group and an ethyl acetate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl [3-(4-methoxyphenyl)oxetan-3-YL]acetate typically involves the cyclization of suitable precursors. One common method involves the cyclization of 2,2-bis(bromomethyl)propane-1,3-diol in the presence of sodium ethoxide to obtain 3-(bromomethyl)oxetan-3-yl) methanol. This intermediate is then treated with 4-methoxyphenol to yield the desired product .
Industrial Production Methods
Industrial production of oxetane derivatives, including this compound, often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl [3-(4-methoxyphenyl)oxetan-3-YL]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The oxetane ring can undergo nucleophilic substitution reactions, leading to ring-opening or ring-expansion products.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in aqueous sodium hydroxide (NaOH) is commonly used for oxidation reactions.
Reduction: Lithium aluminum hydride (LiAlH₄) is a typical reducing agent.
Substitution: Nucleophiles such as phenols and thiols can be used under acidic or basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted oxetane derivatives .
Applications De Recherche Scientifique
Ethyl [3-(4-methoxyphenyl)oxetan-3-YL]acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a precursor in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.
Medicine: Oxetane derivatives are explored for their potential as pharmaceutical agents due to their stability and bioactivity.
Industry: The compound is used in the development of new materials with specific properties, such as improved solubility and stability
Mécanisme D'action
The mechanism of action of Ethyl [3-(4-methoxyphenyl)oxetan-3-YL]acetate involves its interaction with molecular targets through its oxetane ring. The strained four-membered ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with various biological molecules, influencing metabolic pathways and enzyme activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
- **3-(4-Methoxyphenyl)oxetan-3-yl)methanol
- **Ethyl 2-[3-(4-fluorophenyl)oxetan-3-yl]acetate
- **3-Methyl-3-oxetanemethanol
Uniqueness
Ethyl [3-(4-methoxyphenyl)oxetan-3-YL]acetate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the 4-methoxyphenyl group enhances its stability and bioactivity, making it a valuable compound in various research and industrial applications .
Propriétés
Formule moléculaire |
C14H18O4 |
|---|---|
Poids moléculaire |
250.29 g/mol |
Nom IUPAC |
ethyl 2-[3-(4-methoxyphenyl)oxetan-3-yl]acetate |
InChI |
InChI=1S/C14H18O4/c1-3-18-13(15)8-14(9-17-10-14)11-4-6-12(16-2)7-5-11/h4-7H,3,8-10H2,1-2H3 |
Clé InChI |
UGXAIHKZVNHRIE-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC1(COC1)C2=CC=C(C=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


